(2-chloro-4-nitrophenyl)(phenyl)methanone
Overview
Description
(2-chloro-4-nitrophenyl)(phenyl)methanone is an aromatic compound with the molecular formula C13H8ClNO3 It is characterized by the presence of a phenyl group attached to a methanone moiety, which is further substituted with a 2-chloro-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4-nitrophenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and 2-chloro-4-nitrobenzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-4-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: (2-amino-4-nitrophenyl)(phenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-chloro-4-nitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-chloro-4-nitrophenyl)(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-3-nitrophenyl)(phenyl)methanone
- 2-chloro-4-nitrophenol
- 4-chlorophenol
Uniqueness
(2-chloro-4-nitrophenyl)(phenyl)methanone is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its reactivity and potential applications. Compared to similar compounds, it offers distinct chemical properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-12-8-10(15(17)18)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIPTXFXNUVZFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984588 | |
Record name | (2-Chloro-4-nitrophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6609-01-4 | |
Record name | (2-Chloro-4-nitrophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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